molecular formula C18H22N4O20P3-3 B10772339 [[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Cat. No.: B10772339
M. Wt: 707.3 g/mol
InChI Key: JPNWHMPVXHYIKN-VRXVDWQRSA-K
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Preparation Methods

The synthesis of Up3U involves the coupling of nucleoside 5′-phosphoropiperidates with nucleotides in the presence of an activator such as 4,5-dicyanoimidazole (DCI). This method is efficient and results in moderate to high yields . The reaction conditions typically involve the use of excess DCI to promote the coupling reaction . Industrial production methods for Up3U are not widely documented, but the laboratory synthesis provides a reliable route for its preparation.

Chemical Reactions Analysis

Up3U undergoes various chemical reactions, including:

    Oxidation: Up3U can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert Up3U to its reduced forms.

    Substitution: Up3U can participate in substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Up3U involves its interaction with specific molecular targets and pathways. It acts as a ligand and can modulate the activity of various enzymes and receptors . The exact molecular targets and pathways involved in its action are still under investigation, but it is known to influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Up3U can be compared with other dinucleoside triphosphates such as Cp3C and Up3C. These compounds share similar structural features but differ in their specific nucleoside components . The uniqueness of Up3U lies in its specific pyrimidine bases and its role in biochemical processes. Similar compounds include:

Up3U’s specific structure and biochemical properties make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H22N4O20P3-3

Molecular Weight

707.3 g/mol

IUPAC Name

[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C18H25N4O20P3/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(39-15)5-37-43(31,32)41-45(35,36)42-44(33,34)38-6-8-12(26)14(28)16(40-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,19,23,29)(H,20,24,30)/p-3/t7-,8+,11+,12-,13?,14?,15-,16-/m1/s1

InChI Key

JPNWHMPVXHYIKN-VRXVDWQRSA-K

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@H]3[C@H](C([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O

Origin of Product

United States

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